醋酸美西律

概述

描述

Mexiletine is a medication used to treat abnormal heart rhythms, chronic pain, and some causes of muscle stiffness . It works as a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . It is available only with a doctor’s prescription .

Molecular Structure Analysis

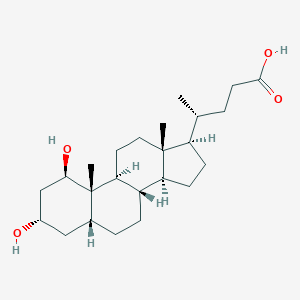

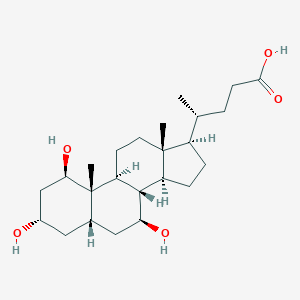

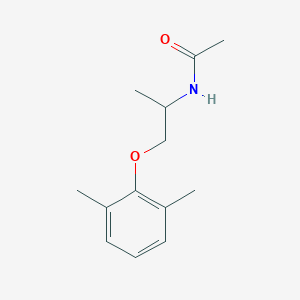

Mexiletine acetate has the molecular formula C13H19NO2 and a molecular weight of 221.2955 . The IUPAC name is (RS)-1-(2,6-dimethylphenoxy)propan-2-amine OR 2-(2-aminopropoxy)-1,3-dimethylbenzene .

Chemical Reactions Analysis

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels .

Physical And Chemical Properties Analysis

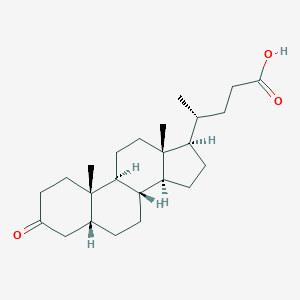

Mexiletine is a small molecule with a chemical formula of C11H17NO . It has a weight average of 179.2588 and a monoisotopic weight of 179.131014171 .

科学研究应用

神经保护和血管痉挛治疗:美西律可以在亚蛛网膜出血后部分逆转兔子的痉挛性收缩,表明在限制脑血管痉挛方面具有潜在益处 (Caner et al., 2000).

心律失常管理:它主要用于治疗室性心律失常,在肌强直综合征、神经性疼痛和钾加重的肌强直等疾病中表现出疗效 (Gualdani et al., 2015).

糖尿病神经病变的疼痛管理:美西律,每日剂量为 675 毫克,可以减轻糖尿病神经病变引起的疼痛,起效迅速 (Oskarsson et al., 1997).

神经性疼痛治疗:脊髓美西律可以减少神经损伤大鼠的躯体感觉传导,有助于其在治疗神经性疼痛状态中的临床疗效 (Chapman et al., 1998).

心律失常:它在预防大约 20% 患者的室性心动过速方面有效,可以抑制 60% 到 80% 的自发性室性心律失常 (Manolis et al., 1990).

药代动力学和监测:测量血浆美西律水平的方法对于治疗严重室性心律失常至关重要 (Minnigh et al., 1994).

分子相互作用和药物设计:理论研究集中在美西律与阳离子和阴离子受体位点的相互作用上,这对于理解其药效学至关重要 (Remko et al., 1999).

作用机制

安全和危害

Mexiletine is generally safe but can cause side effects such as abdominal pain, chest discomfort, drowsiness, headache, and nausea . It may also cause serious side effects such as seizures and liver dysfunction . Mexiletine may increase the chance of having arrhythmias (irregular heartbeats) and has not been proven to help people without life-threatening arrhythmias to live longer .

属性

IUPAC Name |

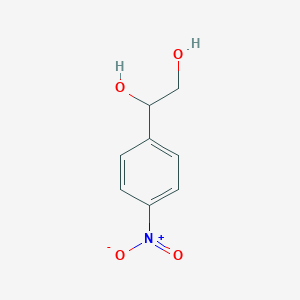

N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSFMKGQWLZMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340814 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91452-27-6 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。